molecular formula C11H16BrN5S B10950803 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-ethyl-1,3,4-thiadiazol-2-amine

5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-ethyl-1,3,4-thiadiazol-2-amine

Cat. No.: B10950803
M. Wt: 330.25 g/mol
InChI Key: LQBXDGXVNDNUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-ethyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a pyrazole ring, a thiadiazole ring, and a bromo substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-ethyl-1,3,4-thiadiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biology, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The presence of the pyrazole and thiadiazole rings contributes to its biological activity .

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-ethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The pyrazole and thiadiazole rings can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-ethyl-1,3,4-thiadiazol-2-amine lies in its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H16BrN5S

Molecular Weight

330.25 g/mol

IUPAC Name

5-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-N-ethyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H16BrN5S/c1-4-13-11-15-14-9(18-11)5-6-17-8(3)10(12)7(2)16-17/h4-6H2,1-3H3,(H,13,15)

InChI Key

LQBXDGXVNDNUSF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=C(S1)CCN2C(=C(C(=N2)C)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.